2-(4-Tetrahydropyranyl)bromobenzene
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Overview
Description
2-(4-Tetrahydropyranyl)bromobenzene is a chemical compound that belongs to the class of bromobenzene derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties.
Mechanism of Action
Target of Action
Bromobenzene derivatives are known to interact with various enzymes and proteins in the body, influencing their function .
Mode of Action
2-(4-Tetrahydropyranyl)bromobenzene is a bromobenzene derivative that is often used in Suzuki–Miyaura coupling reactions . This reaction involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex . The compound’s interaction with its targets likely involves similar mechanisms, leading to changes in the targets’ structure or function .
Biochemical Pathways
It is known to form reactive intermediates via the cytochrome P-450-linked monooxygenase system, leading to liver damage . It’s plausible that this compound may affect similar pathways.
Pharmacokinetics
Bromobenzene derivatives are generally lipophilic, allowing them to be readily absorbed and distributed throughout the body .
Result of Action
Bromobenzene derivatives are known to cause various effects, including dna damage and cellular toxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other pollutants can lead to combined toxic effects . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tetrahydropyranyl)bromobenzene typically involves the reaction of bromobenzene with tetrahydropyranyl derivatives. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst and dry carbon disulfide as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Friedel-Crafts reactions, followed by purification steps such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tetrahydropyranyl)bromobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: These reactions involve the replacement of the bromine atom with a nucleophile, such as hydroxide or amine.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures is commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Aniline derivatives.
Oxidation: Phenol derivatives.
Reduction: Hydrocarbon derivatives.
Scientific Research Applications
2-(4-Tetrahydropyranyl)bromobenzene is widely used in scientific research, including:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and as a protecting group for alcohols in peptide synthesis.
Industry: Used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler derivative with similar reactivity but lacks the tetrahydropyranyl group.
Chlorobenzene: Similar reactivity but with a chlorine atom instead of bromine.
Tetrahydropyran: Contains the tetrahydropyranyl group but lacks the bromobenzene moiety.
Uniqueness
2-(4-Tetrahydropyranyl)bromobenzene is unique due to the presence of both the bromobenzene and tetrahydropyranyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
4-(2-bromophenyl)oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQFXLSIFRXOJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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